3-(4-Hydroxyphenyl)acrylaldehyde

Description

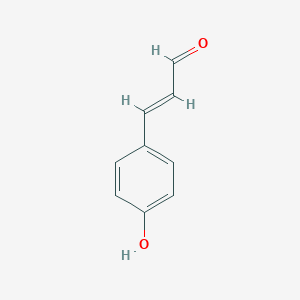

Structure

3D Structure

Propriétés

IUPAC Name |

3-(4-hydroxyphenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-7,11H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXMVKYNVIGQBS-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001314202 | |

| Record name | trans-p-Coumaraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | p-Coumaraldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040986 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20711-53-9 | |

| Record name | trans-p-Coumaraldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20711-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-p-Coumaraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxycinnamaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-Coumaraldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040986 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140 °C | |

| Record name | p-Coumaraldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040986 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Hydroxyphenyl)acrylaldehyde (p-Coumaraldehyde)

Introduction

3-(4-Hydroxyphenyl)acrylaldehyde, commonly known as p-coumaraldehyde, is a naturally occurring phenolic compound belonging to the cinnamaldehyde family.[1][2][3] It is found in various plants and food items, including onions, turmeric, and rosemary.[2] This molecule has garnered significant interest within the scientific community, particularly in the fields of drug discovery and materials science, owing to its potential as an antitumor agent and an inducer of apoptosis.[1][2] This technical guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and biological activities of 3-(4-Hydroxyphenyl)acrylaldehyde, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-(4-Hydroxyphenyl)acrylaldehyde is paramount for its application in research and development. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈O₂ | [4] |

| Molecular Weight | 148.16 g/mol | [5] |

| CAS Number | 2538-87-6 | [4][5] |

| Appearance | Pale-yellow to yellow-brown solid | [6] |

| Melting Point | 140 °C | [1] |

| Solubility | Slightly soluble in water, DMSO, and Methanol. | [1][2] |

| Purity | Typically ≥95% | [4][5] |

| Storage | Store at -20°C under an inert atmosphere. | [5][6] |

Synonyms: p-Coumaraldehyde, p-Hydroxycinnamaldehyde, 4-Hydroxycinnamaldehyde, (E)-3-(4-hydroxyphenyl)prop-2-enal.[4]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 3-(4-Hydroxyphenyl)acrylaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data provide detailed information about the molecular structure.

¹H NMR (DMSO-d₆, 500 MHz):

-

δ 9.58 (d, 1H, J=7.8 Hz, CHO)

-

δ 7.61 (d, 2H, J=8.6 Hz, Ar-H)

-

δ 7.50 (d, 1H, J=16.0 Hz, Ar-CH=)

-

δ 6.84 (d, 2H, J=8.6 Hz, Ar-H)

-

δ 6.66 (dd, 1H, J=16.0, 7.8 Hz, =CH-CHO)

¹³C NMR (DMSO-d₆, 125 MHz):

-

δ 194.04 (CHO)

-

δ 160.60 (C-OH)

-

δ 153.75 (Ar-CH=)

-

δ 130.95 (Ar-C)

-

δ 125.42 (=CH-CHO)

-

δ 125.21 (Ar-C)

-

δ 115.95 (Ar-C)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Predicted IR Absorptions:

-

O-H stretch (phenol): Broad peak around 3200-3600 cm⁻¹

-

C=O stretch (aldehyde): Strong peak around 1670-1700 cm⁻¹

-

C=C stretch (alkene and aromatic): Peaks in the range of 1500-1650 cm⁻¹

-

C-O stretch (phenol): Peak around 1200-1260 cm⁻¹

-

=C-H bend (trans-alkene): Strong peak around 960-980 cm⁻¹

Predicted UV-Vis Absorption: Due to the extended conjugation between the phenyl ring, the double bond, and the carbonyl group, a strong absorption band in the UV region, likely above 300 nm, is expected.

Synthesis and Reactivity

Synthetic Protocols

While several synthetic routes can be envisioned, a common and effective method for the synthesis of 3-(4-Hydroxyphenyl)acrylaldehyde involves the condensation of 4-hydroxybenzaldehyde with acetaldehyde or a protected equivalent. A plausible synthetic workflow is outlined below.

Workflow for the Synthesis of 3-(4-Hydroxyphenyl)acrylaldehyde:

Caption: A plausible synthetic workflow for 3-(4-Hydroxyphenyl)acrylaldehyde.

Detailed Experimental Protocol (Proposed):

-

Protection: To a solution of 4-hydroxybenzaldehyde in anhydrous dichloromethane (DCM), add imidazole (1.2 equivalents) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 equivalents). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected aldehyde.

-

Wittig Reaction: Prepare the phosphonium ylide by treating (triphenylphosphoranylidene)acetaldehyde with a strong base like n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at low temperature (-78 °C). To this ylide solution, add a solution of the protected 4-hydroxybenzaldehyde in THF dropwise. Allow the reaction to warm to room temperature and stir overnight.[7][8][9][10][11]

-

Deprotection: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate. After concentrating, dissolve the crude product in THF and add tetrabutylammonium fluoride (TBAF, 1.1 equivalents). Stir at room temperature until deprotection is complete (monitored by TLC).

-

Purification: Concentrate the reaction mixture and purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure 3-(4-Hydroxyphenyl)acrylaldehyde.

Chemical Reactivity and Stability

3-(4-Hydroxyphenyl)acrylaldehyde possesses several reactive functional groups that dictate its chemical behavior:

-

Aldehyde Group: The aldehyde functionality is susceptible to both oxidation and reduction. Strong oxidizing agents can convert it to the corresponding carboxylic acid (3-(4-hydroxyphenyl)acrylic acid), while reducing agents like sodium borohydride will reduce it to the corresponding alcohol (p-coumaryl alcohol).[12][13]

-

α,β-Unsaturated System: The conjugated system makes the β-carbon electrophilic and susceptible to nucleophilic attack (Michael addition).

-

Phenolic Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and can be deprotonated by a base. It is also susceptible to oxidation, especially under basic conditions.

-

Stability: The compound is light-sensitive and should be stored in the dark. It may be prone to polymerization or degradation upon prolonged exposure to air and light. Degradation can occur under strongly acidic or basic conditions, potentially involving hydrolysis or rearrangement of the conjugated system.[14][15]

Biological Activity and Mechanisms of Action

3-(4-Hydroxyphenyl)acrylaldehyde has demonstrated promising biological activities, particularly in the context of cancer research.

Antitumor Activity and Apoptosis Induction

Studies have shown that p-coumaraldehyde can significantly inhibit the growth of cancer cells in a dose-dependent manner.[1] It is recognized as an apoptosis inducer.[2] The induction of programmed cell death is a key mechanism for its anticancer effects. While the precise mechanisms for p-coumaraldehyde are still under investigation, studies on structurally related cinnamaldehydes provide valuable insights.

Involvement in Signaling Pathways

The anticancer effects of cinnamaldehyde and its derivatives are often linked to their ability to modulate key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.

PI3K/AKT and MAPK Signaling Pathways:

The Phosphoinositide 3-kinase (PI3K)/AKT and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial regulators of cell fate.[16] Dysregulation of these pathways is a hallmark of many cancers. Cinnamaldehyde has been shown to exert its anticancer effects by inhibiting the PI3K/AKT signaling pathway and modulating the MAPK pathway.[17] It is plausible that 3-(4-Hydroxyphenyl)acrylaldehyde shares a similar mechanism of action.

Proposed Mechanism of Action:

Sources

- 1. 3-(4-hydroxyphenyl)acrylaldehyde | 2538-87-6 [chemicalbook.com]

- 2. 3-(4-Hydroxyphenyl)acrylaldehyde - 2538-87-6 | VulcanChem [vulcanchem.com]

- 3. 4-Hydroxycinnamaldehyde | C9H8O2 | CID 641301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(4-Hydroxyphenyl)acrylaldehyde | CymitQuimica [cymitquimica.com]

- 5. chemscene.com [chemscene.com]

- 6. 3-(4-Hydroxyphenyl)acrylaldehyde | 2538-87-6 [sigmaaldrich.com]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. community.wvu.edu [community.wvu.edu]

- 12. youtube.com [youtube.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. The Role of PI3K/AKT and MAPK Signaling Pathways in Erythropoietin Signalization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. images.drugscreen.org.cn [images.drugscreen.org.cn]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to p-Coumaraldehyde: Natural Sources, Discovery, and Analysis

Abstract

p-Coumaraldehyde, a hydroxycinnamaldehyde, serves as a pivotal intermediate in the vast and intricate network of plant secondary metabolism. As a direct precursor to p-coumaryl alcohol, one of the three primary monolignols, it is fundamental to the biosynthesis of lignin, a polymer essential for structural support in terrestrial plants. Beyond its structural role, p-coumaraldehyde and its derivatives are increasingly recognized for their significant biological activities and their contribution to plant defense mechanisms against biotic and abiotic stresses. This guide provides a comprehensive technical overview of p-Coumaraldehyde, detailing its discovery, distribution in the plant kingdom, biosynthetic pathways, and the analytical methodologies required for its extraction, isolation, and characterization. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge with practical, field-proven insights to facilitate further exploration of this versatile phytochemical.

Introduction and Historical Context

p-Coumaraldehyde, systematically named (E)-3-(4-hydroxyphenyl)prop-2-enal, is a phenolic compound belonging to the phenylpropanoid class.[1] Its discovery is intrinsically linked to the broader investigation of lignin biosynthesis, one of the most critical pathways for plant terrestrial life. While a singular "discovery" event is not prominently documented, its identification arose from the systematic elucidation of the phenylpropanoid pathway. Early research focused on lignin precursors identified p-coumaraldehyde as a key intermediate metabolite. For instance, studies on stress responses in plants like cucumber demonstrated a significant accumulation of p-coumaraldehyde at sites of wounding or infection, suggesting a crucial role in plant defense long before its full biosynthetic pathway was mapped.[2]

Its significance stems from its position as a metabolic branch point. It is the product of the reduction of p-coumaroyl-CoA and the substrate for cinnamyl alcohol dehydrogenases (CADs) to form p-coumaryl alcohol, the precursor to H-lignin units.[3][4] The regulation of its synthesis and conversion is a critical control point in determining the composition of lignin and the production of other defense-related compounds.[3]

Natural Distribution and Occurrence

p-Coumaraldehyde is widely distributed throughout the plant kingdom as an essential component of the lignin biosynthetic pathway.[5] However, its free form is often found in low concentrations, as it is a reactive intermediate that is typically rapidly converted to its corresponding alcohol or other derivatives. Significant accumulation of p-coumaraldehyde, both in free and bound forms, has been notably observed under conditions of biotic or abiotic stress, particularly in the Cucurbitaceae family.[2][3]

| Plant Family | Genus/Species | Plant Part(s) | Context of Accumulation |

| Cucurbitaceae | Cucumis sativus (Cucumber) | Hypocotyls, Fruits | Elicitor-induced stress, wounding, infection.[2][3][6] |

| Cucurbitaceae | Cucurbita maxima (Squash) | Fruits | Elicitor-induced stress.[3] |

| Rosales Order | Cannabis sativa, Urtica dioica | Stems | As a component of p-coumaroylated lignins.[7] |

| Various | General Plant Tissues | Xylem, Vascular Tissues | As a transient intermediate in developmental lignification.[8] |

Table 1: Representative Natural Sources of p-Coumaraldehyde.

Studies on cucumber have shown that upon treatment with elicitors like pectinase, p-coumaraldehyde accumulates rapidly in epidermal tissues.[2] Furthermore, mild acid hydrolysis of extracts from stressed cucumber hypocotyls releases additional p-coumaraldehyde, indicating that it exists in conjugated or weakly bound forms within the plant cell wall matrix.[6]

The Biosynthetic Pathway of p-Coumaraldehyde

The formation of p-coumaraldehyde is a core segment of the general phenylpropanoid pathway, which channels carbon from the shikimate pathway into a multitude of secondary metabolites.[4] The synthesis begins with the aromatic amino acid L-phenylalanine or, in some species, L-tyrosine.

Key Enzymatic Steps:

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to form cinnamic acid, the entry point into the phenylpropanoid pathway.[9]

-

Cinnamate-4-hydroxylase (C4H): A cytochrome P450-dependent monooxygenase that hydroxylates cinnamic acid at the para position of the aromatic ring to produce p-coumaric acid.[9]

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming the high-energy thioester, p-coumaroyl-CoA. This activated molecule is a critical branch point for pathways leading to flavonoids, stilbenes, and monolignols.[4][5]

-

Cinnamoyl-CoA Reductase (CCR): CCR is the first committed enzyme in the monolignol-specific branch of the pathway. It catalyzes the NADPH-dependent reduction of the thioester bond of p-coumaroyl-CoA to yield p-Coumaraldehyde.[4][10]

From p-coumaraldehyde, the pathway continues to its corresponding alcohol:

-

Cinnamyl Alcohol Dehydrogenase (CAD): This enzyme reduces the aldehyde group of p-coumaraldehyde to an alcohol group, forming p-coumaryl alcohol, the simplest of the three primary monolignols.[3][4]

Methodologies for Extraction, Isolation, and Characterization

The study of p-coumaraldehyde from natural sources requires a systematic analytical approach, beginning with efficient extraction and culminating in unambiguous structural identification.

Experimental Protocol: Extraction and Isolation from Plant Tissue

This protocol provides a generalized workflow for the extraction and partial purification of p-coumaraldehyde from stressed plant tissue, using cucumber hypocotyls as a model. The causality behind these steps lies in separating the target analyte from a complex biological matrix based on its physicochemical properties, primarily polarity.

Objective: To extract and isolate p-coumaraldehyde from plant material for subsequent analysis.

Materials:

-

Fresh plant material (e.g., cucumber hypocotyls, previously treated with an elicitor like pectinase).

-

Liquid nitrogen.

-

Methanol (HPLC grade).

-

Ethyl acetate (HPLC grade).

-

Hexane (HPLC grade).

-

Deionized water.

-

Silica gel for column chromatography (e.g., 60 Å, 70-230 mesh).

-

Rotary evaporator, centrifuge, glass columns.

Methodology:

-

Sample Preparation:

-

Harvest fresh plant tissue (~50-100 g) and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder. This increases the surface area for efficient solvent extraction.

-

-

Solvent Extraction:

-

Suspend the powdered tissue in methanol (e.g., 500 mL) and stir or sonicate at room temperature for 2-4 hours. Methanol is a polar solvent effective at extracting a broad range of phenolic compounds.[11][12]

-

Separate the extract from the solid residue by vacuum filtration or centrifugation.

-

Repeat the extraction process on the residue 2-3 times to ensure exhaustive extraction. Pool the methanolic extracts.

-

-

Solvent Partitioning (Liquid-Liquid Extraction):

-

Concentrate the pooled methanolic extract to near dryness using a rotary evaporator at <40°C. p-Coumaraldehyde is light and temperature-sensitive.[13][14]

-

Resuspend the aqueous residue in deionized water (e.g., 100 mL).

-

First, perform a defatting step by partitioning against an equal volume of hexane. Vigorously shake in a separatory funnel, allow layers to separate, and discard the upper hexane layer. This removes highly nonpolar compounds like chlorophyll and lipids.

-

Next, extract the remaining aqueous phase with an equal volume of ethyl acetate. Repeat this extraction 3-4 times. p-Coumaraldehyde has intermediate polarity and will preferentially partition into the ethyl acetate phase.

-

Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate. Filter and concentrate to dryness using a rotary evaporator. This yields the crude phenolic extract.

-

-

Column Chromatography for Purification:

-

Prepare a silica gel column equilibrated with a nonpolar solvent system (e.g., hexane:ethyl acetate 9:1).

-

Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate).

-

Collect fractions and monitor them by Thin-Layer Chromatography (TLC), visualizing spots under UV light or with a phloroglucinol-HCl stain, which is specific for cinnamaldehydes.[2]

-

Pool the fractions containing the compound with the same retention factor (Rf) as a p-coumaraldehyde standard.

-

Concentrate the purified fractions to yield isolated p-coumaraldehyde.[11]

-

Analytical Characterization Techniques

Once isolated, the identity and purity of p-coumaraldehyde must be confirmed. This is a self-validating system where multiple orthogonal techniques provide complementary data to build a conclusive structural assignment.

-

High-Performance Liquid Chromatography (HPLC): Used for both quantification and purity assessment. A reversed-phase C18 column with a gradient of acidified water and acetonitrile or methanol is typical. Detection is commonly performed with a Diode Array Detector (DAD), which can provide a UV spectrum of the eluting peak.[15] p-Coumaraldehyde exhibits a characteristic UV absorption maximum.

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern of the molecule. When coupled with HPLC (LC-MS), it is a powerful tool for identification in complex mixtures. High-resolution mass spectrometry (e.g., Q-TOF) can provide an accurate mass measurement to determine the elemental formula.[16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most definitive methods for structural elucidation.[14] The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the vinyl protons of the propenal side chain (with specific coupling constants indicating the trans configuration), and the aldehyde proton.[14] ¹³C NMR will confirm the number and type of carbons present.

Biological Activities and Future Perspectives

The accumulation of p-coumaraldehyde during stress highlights its role in plant defense, likely acting as an antimicrobial agent or a precursor to defensive lignin barriers.[3][5] Beyond its role in plants, research has uncovered several potential pharmacological activities relevant to human health.

-

Antioxidant Activity: Like other phenolics, p-coumaraldehyde can scavenge free radicals, although its activity can be comparatively lower than its corresponding acid.[17]

-

Anti-inflammatory Effects: Studies have shown that related compounds, such as p-coumaryl alcohol, isolated through bioassay-guided fractionation, can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.[18]

-

Antitumor Properties: p-Coumaraldehyde extracted from cucumbers has been shown to significantly inhibit the growth of cancer cells in a dose-dependent manner, suggesting it may act as an apoptosis inducer.[13][14]

The field of p-coumaraldehyde research is expanding. Future work will likely focus on mining diverse plant taxa for novel sources and derivatives, fully elucidating its mechanism of action in various disease models, and exploring its potential for metabolic engineering in crops to enhance stress resistance or in microorganisms for the biotechnological production of high-value chemicals.[10] Its role as a flavor and aroma compound in foods also warrants further investigation.[19][20]

References

- Molecular and Biochemical Basis for Stress-Induced Accumulation of Free and Bound p-Coumaraldehyde in Cucumber.

- Yet another twist in lignin biosynthesis: Is there a specific alcohol dehydrogenase for H-lignin production? - PMC.

- Ancient origin of the biosynthesis of lignin precursors - PMC.

- p-Coumaryl Alcohol|High-Quality Reference Standard. Benchchem.

- Carboxylic acid reductase-dependent biosynthesis of eugenol and related allylphenols - PMC.

-

Antioxidative Activities of Natural Hydroxy-Bearing Cinnamaldehydes and Cinnamic Acids: A Comparative Study. ResearchGate. [Link]

- p-Coumaraldehyde. CymitQuimica.

- 165780 p-Coumaraldehyde CAS: 2538-87-6.

-

Functional prediction of the p-coumaryl alcohol biosynthesis pathway... ResearchGate. [Link]

- p-Coumaroylated Lignins Are Natively Produced in Three Rosales Families - PMC.

-

Trans-p-Coumaryl Alcohol as a Bioactive Compound and Anti-Inflammatory Agent in Wannachawee Recipe for Psoriasis. ResearchGate. [Link]

- MODERN ANALYTICAL TECHNIQUES USED FOR THE IDENTIFICATION OF BIOACTIVE MOLECULES. IIP Series.

- Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC.

-

Quantification of p-coumaraldehyde, coniferaldehyde, sinapaldehyde, p... ResearchGate. [Link]

- 4-Hydroxycinnamaldehyde. PubChem.

- Molecular and Biochemical Basis for Stress-Induced Accumulation of Free and Bound p-Coumaraldehyde in Cucumber | Plant Physiology. Oxford Academic.

- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI.

-

Isolation and characterization of p-Coumaric acid from Diospyros melanoxylon medicinal plant endemic to Western Ghats, India. ResearchGate. [Link]

-

Techniques and Methods of Identification. ResearchGate. [Link]

- Isolation and characterization of p-Coumaric acid from Diospyros melanoxylon medicinal plant endemic to Western Ghats, India. Journal of Applied Pharmaceutical Science.

- Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts - PMC.

- Characterization of Flavor Molecules in Foods.

- Bioactive compounds, sensory attributes, and flavor perceptions involved in taste-active molecules in fruits and vegetables - PMC.

- Induced Changes in Aroma Compounds of Foods Treated with High Hydrostatic Pressure: A Review.

Sources

- 1. 4-Hydroxycinnamaldehyde | C9H8O2 | CID 641301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Molecular and Biochemical Basis for Stress-Induced Accumulation of Free and Bound p-Coumaraldehyde in Cucumber - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Ancient origin of the biosynthesis of lignin precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. p-Coumaroylated Lignins Are Natively Produced in Three Rosales Families - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Yet another twist in lignin biosynthesis: Is there a specific alcohol dehydrogenase for H-lignin production? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Carboxylic acid reductase-dependent biosynthesis of eugenol and related allylphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. p-Coumaraldehyde | CymitQuimica [cymitquimica.com]

- 14. usbio.net [usbio.net]

- 15. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Characterization of Flavor Molecules in Foods - PENNSYLVANIA STATE UNIVERSITY [portal.nifa.usda.gov]

- 20. Bioactive compounds, sensory attributes, and flavor perceptions involved in taste-active molecules in fruits and vegetables - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of 3-(4-Hydroxyphenyl)acrylaldehyde in Plants: A Technical Guide for Researchers

Abstract

3-(4-Hydroxyphenyl)acrylaldehyde, commonly known as p-coumaraldehyde, is a pivotal intermediate in the phenylpropanoid pathway in plants. This pathway is a cornerstone of plant secondary metabolism, responsible for the synthesis of a vast array of compounds crucial for structural integrity, defense, and signaling. As a direct precursor to p-coumaryl alcohol, a primary monolignol, p-coumaraldehyde stands at a critical juncture leading to the formation of lignin, a complex polymer essential for plant vascular tissue and overall structural support. Furthermore, the accumulation of p-coumaraldehyde and its derivatives is implicated in plant defense responses against pathogens and herbivores. This technical guide provides a comprehensive overview of the biosynthesis of p-coumaraldehyde, intended for researchers, scientists, and drug development professionals. We will delve into the enzymatic steps of its formation, the biochemical mechanisms of the key enzymes involved, detailed experimental protocols for their characterization, and analytical methodologies for the quantification of p-coumaraldehyde in plant tissues. This guide is structured to provide not only a theoretical understanding but also practical insights for researchers actively working in this field.

The Phenylpropanoid Pathway: A Metabolic Superhighway

The journey to p-coumaraldehyde begins with the aromatic amino acid L-phenylalanine, which is derived from the shikimate pathway. The general phenylpropanoid pathway transforms L-phenylalanine into 4-coumaroyl-CoA, the central precursor for a multitude of downstream branches, including flavonoids, stilbenes, and lignans.[1][2] The biosynthesis of p-coumaraldehyde is a critical branch of this pathway, leading to the production of monolignols.

The initial steps of the general phenylpropanoid pathway are as follows:

-

Deamination of L-phenylalanine: The enzyme Phenylalanine Ammonia-Lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid.[1] In some plants, particularly monocots, Phenylalanine/Tyrosine Ammonia-Lyase (PTAL) can directly convert L-tyrosine to p-coumaric acid, bypassing the subsequent hydroxylation step.[1]

-

Hydroxylation of trans-Cinnamic Acid: Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, hydroxylates trans-cinnamic acid at the para position to produce p-coumaric acid.[3]

These initial reactions set the stage for the entry of p-coumaric acid into various biosynthetic routes. The commitment to the monolignol pathway, and thus the formation of p-coumaraldehyde, is orchestrated by the sequential action of two key enzymes: 4-Coumarate:CoA Ligase (4CL) and Cinnamoyl-CoA Reductase (CCR).

The Gatekeepers: 4-Coumarate:CoA Ligase (4CL) and Cinnamoyl-CoA Reductase (CCR)

The conversion of p-coumaric acid to p-coumaraldehyde is a two-step process that represents a significant metabolic control point.

4-Coumarate:CoA Ligase (4CL): Activating the Precursor

4-Coumarate:CoA Ligase (4CL) (EC 6.2.1.12) is a crucial enzyme that catalyzes the ATP-dependent formation of a thioester bond between the carboxyl group of p-coumaric acid and the thiol group of Coenzyme A (CoA).[2][3] This activation step is essential for the subsequent reduction reaction.

The reaction proceeds in two steps:

-

Adenylate Formation: p-Coumaric acid reacts with ATP to form an enzyme-bound p-coumaroyl-AMP intermediate and pyrophosphate (PPi).

-

Thioesterification: The activated p-coumaroyl-AMP then reacts with Coenzyme A to form 4-coumaroyl-CoA and AMP.[4]

Plant genomes typically encode multiple isoforms of 4CL, which can exhibit different substrate specificities and expression patterns, thereby contributing to the differential flux of metabolites into various branches of the phenylpropanoid pathway.[3]

Cinnamoyl-CoA Reductase (CCR): The Commitment to Monolignol Biosynthesis

Cinnamoyl-CoA Reductase (CCR) (EC 1.2.1.44) catalyzes the first committed step in the monolignol-specific branch of the phenylpropanoid pathway.[5] It mediates the NADPH-dependent reduction of 4-coumaroyl-CoA to p-coumaraldehyde.[5]

The reaction involves the transfer of a hydride ion from NADPH to the thioester carbonyl carbon of 4-coumaroyl-CoA, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing Coenzyme A and forming p-coumaraldehyde.[5] The catalytic mechanism involves a conserved triad of serine, tyrosine, and lysine residues.[5]

CCR isoforms also exist in plants, and their substrate preferences can influence the composition of lignin.[6] For instance, some CCRs show higher activity towards feruloyl-CoA, leading to the production of coniferaldehyde and guaiacyl (G) lignin units.[6]

Experimental Protocols for Enzyme Characterization

The functional characterization of 4CL and CCR is fundamental to understanding their roles in plant metabolism. Here, we provide detailed protocols for their enzymatic assays.

Protocol for 4-Coumarate:CoA Ligase (4CL) Activity Assay

This spectrophotometric assay measures the formation of the thioester product, 4-coumaroyl-CoA, which has a characteristic absorbance maximum.

Materials:

-

Tris-HCl buffer (100 mM, pH 7.5)

-

MgCl₂ (2.5 mM)

-

ATP (2.5 mM)

-

Coenzyme A (CoA) (0.2 mM)

-

p-Coumaric acid (substrate, various concentrations for kinetic analysis)

-

Purified recombinant 4CL enzyme or plant protein extract

-

UV/Vis Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and ATP.

-

Add the purified enzyme or plant protein extract to the reaction mixture.

-

Initiate the reaction by adding CoA and p-coumaric acid.

-

Immediately monitor the increase in absorbance at 333 nm, which corresponds to the formation of 4-coumaroyl-CoA.[7]

-

Calculate the initial reaction velocity from the linear phase of the absorbance increase.

-

For kinetic analysis, vary the concentration of p-coumaric acid while keeping other components constant.

Data Analysis:

The enzyme activity can be calculated using the molar extinction coefficient of 4-coumaroyl-CoA at 333 nm. Kinetic parameters (Km and Vmax) can be determined by fitting the initial velocity data to the Michaelis-Menten equation.

Protocol for Cinnamoyl-CoA Reductase (CCR) Activity Assay

This assay monitors the consumption of NADPH, which results in a decrease in absorbance at 340 nm.[8]

Materials:

-

Potassium phosphate buffer (100 mM, pH 6.25)

-

NADPH (0.1 mM)

-

4-Coumaroyl-CoA (substrate, various concentrations for kinetic analysis)

-

Purified recombinant CCR enzyme or plant protein extract

-

UV/Vis Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer and NADPH.

-

Add the purified enzyme or plant protein extract to the reaction mixture and incubate for 3-5 minutes at 30°C to allow for temperature equilibration.[8]

-

Initiate the reaction by adding the 4-coumaroyl-CoA substrate.

-

Immediately monitor the decrease in absorbance at 340 nm.[8]

-

Calculate the initial reaction velocity from the linear phase of the absorbance decrease.

-

For kinetic analysis, vary the concentration of 4-coumaroyl-CoA while keeping other components constant.

Data Analysis:

The enzyme activity is calculated based on the rate of NADPH oxidation, using its molar extinction coefficient at 340 nm (6.22 mM⁻¹ cm⁻¹). Kinetic parameters can be determined as described for 4CL.

Quantification of p-Coumaraldehyde in Plant Tissues

Accurate quantification of p-coumaraldehyde and its precursors is essential for studying their metabolic flux and biological roles.

Extraction of Phenylpropanoids from Plant Tissues

A robust extraction method is critical to obtain a representative profile of phenylpropanoids. The CTAB (cetyltrimethylammonium bromide) method is commonly used for DNA extraction but can be adapted for metabolite extraction, particularly for tissues rich in polysaccharides and polyphenols.[9][10]

Protocol for Methanolic Extraction:

-

Freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Extract the powdered tissue with 80% methanol (e.g., 10 mL per gram of tissue).

-

Vortex the mixture thoroughly and sonicate for 30 minutes.

-

Centrifuge at high speed (e.g., 10,000 x g) for 15 minutes.

-

Collect the supernatant. Repeat the extraction on the pellet to ensure complete recovery.

-

Combine the supernatants and filter through a 0.2 µm syringe filter before analysis.

Analytical Techniques for Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD) is a widely used technique for the quantification of phenolic compounds.[11][12] For enhanced sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[13][14]

Table 1: HPLC and LC-MS/MS Parameters for p-Coumaraldehyde Analysis

| Parameter | HPLC-DAD | LC-MS/MS |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid | Gradient of acetonitrile and water with 0.1% formic acid |

| Flow Rate | 0.5 - 1.0 mL/min | 0.2 - 0.4 mL/min |

| Detection | DAD at the absorbance maximum of p-coumaraldehyde (~310 nm) | ESI in negative ion mode, MRM transitions for p-coumaraldehyde |

| Quantification | External standard calibration curve | Stable isotope-labeled internal standard for improved accuracy |

Regulation of p-Coumaraldehyde Biosynthesis

The biosynthesis of p-coumaraldehyde is tightly regulated at multiple levels to meet the plant's developmental and environmental needs.

Transcriptional Regulation

The genes encoding PAL, C4H, 4CL, and CCR are subject to complex transcriptional regulation by various transcription factor families, including MYB, bHLH, and WRKY.[15] Their expression is often induced by developmental cues (e.g., lignification of tissues) and environmental stresses such as pathogen attack, UV radiation, and nutrient deficiency.[15]

Feedback Inhibition

The phenylpropanoid pathway is also regulated by feedback inhibition, where downstream products can inhibit the activity of upstream enzymes. For example, cinnamic acid has been shown to inhibit PAL activity.[16] There is also evidence for feedback repression of PAL and other pathway genes when downstream steps, such as flavonol glycosylation, are compromised, potentially to prevent the accumulation of toxic intermediates.[1][16]

Biological Significance of p-Coumaraldehyde

Beyond its role as a lignin precursor, p-coumaraldehyde and its derivatives are involved in plant defense. The accumulation of p-coumaraldehyde has been observed in response to biotic and abiotic stress, where it can act as a direct antimicrobial agent or a precursor for the synthesis of other defense compounds.[17][18] For instance, amides formed from p-coumaric acid and polyamines have been shown to play a role in defense against herbivorous insects.[18]

Conclusion

The biosynthesis of 3-(4-hydroxyphenyl)acrylaldehyde is a well-defined yet intricately regulated process at the heart of plant secondary metabolism. A thorough understanding of the enzymes 4CL and CCR, their catalytic mechanisms, and the analytical methods for quantifying the pathway's intermediates is crucial for researchers in plant science and those seeking to harness these natural products for drug development and other biotechnological applications. This guide provides a solid foundation of both the theoretical knowledge and practical methodologies required to advance research in this exciting field.

References

-

Clarification of Cinnamoyl Co-enzyme A Reductase Catalysis in Monolignol Biosynthesis of Aspen. Plant and Cell Physiology. [Link]

-

Structural and Biochemical Characterization of Cinnamoyl-CoA Reductases. Plant Physiology. [Link]

-

Feedback inhibition of the general phenylpropanoid and flavonol biosynthetic pathways upon a compromised flavonol-3-O-glycosylation. Journal of Experimental Botany. [Link]

-

Structural Studies of Cinnamoyl-CoA Reductase and Cinnamyl-Alcohol Dehydrogenase, Key Enzymes of Monolignol Biosynthesis. The Plant Cell. [Link]

-

Structural Studies of Cinnamoyl-CoA Reductase and Cinnamyl-Alcohol Dehydrogenase, Key Enzymes of Monolignol Biosynthesis. ResearchGate. [Link]

-

Enzymatic Synthesis of Phenolic CoAs Using 4-Coumarate:coenzyme A Ligase (4CL) from Rice. Semantic Scholar. [Link]

-

Cinnamoyl-CoA reductase. Wikipedia. [Link]

-

Mechanism of reaction catalyzed by 4CL. ResearchGate. [Link]

-

Cinnamoyl-CoA reductase, a key enzyme in lignin biosynthesis, is an effector of small GTPase Rac in defense signaling in rice. PNAS. [Link]

-

Feedback inhibition of the general phenylpropanoid and flavonol biosynthetic pathways upon a compromised flavonol-3-O-glycosylation. ResearchGate. [Link]

-

4-Coumarate-CoA ligase. Wikipedia. [Link]

-

Characterization of a cinnamoyl-CoA reductase that is associated with stem development in wheat. Journal of Experimental Botany. [Link]

-

Identification of 4-coumarate:coenzyme A ligase (4CL) substrate recognition domains. The Plant Journal. [Link]

-

4-Coumaric Acid: Coenzyme A Ligase (4CL) Activity Assay Kit. Sunlong Biotech. [Link]

-

4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes. Plant Physiology. [Link]

-

4-Coumarate CoA Ligase (4CL) Assay Kit. Profacgen. [Link]

-

Characterization and Functional Analysis of 4-Coumarate:CoA Ligase Genes in Mulberry. International Journal of Molecular Sciences. [Link]

-

Molecular cloning and functional analysis of 4-coumarate: CoA ligases from Marchantia paleacea and their roles in lignin and flavanone biosynthesis. PLOS One. [Link]

-

Functional analysis of 4-coumarate: CoA ligase from Dryopteris fragrans in transgenic tobacco enhances lignin and flavonoids. Electronic Journal of Biotechnology. [Link]

-

The Phenylpropanoid Pathway Is Controlled at Different Branches by a Set of R2R3-MYB C2 Repressors in Grapevine. Plant Physiology. [Link]

-

Quantification of p-coumaraldehyde, coniferaldehyde, sinapaldehyde, p-coumaric acid, sinapic acid, ferulic acid, and caffeic acid in pectinase-treated hypocotyls of cucumber. ResearchGate. [Link]

-

Inhibition of phenylpropanoid biosynthesis increases cell wall digestibility, protoplast isolation, and facilitates sustained cell division in American elm (Ulmus americana). ResearchGate. [Link]

-

Fusion gene 4CL-CCR promotes lignification in tobacco suspension cells. Planta. [Link]

-

Transcriptional Regulation of Tetrapyrrole Biosynthesis in Arabidopsis thaliana. Frontiers in Plant Science. [Link]

-

p-Coumaroyl Amides from the Plant Kingdom: A Comprehensive Review of Natural Sources, Biosynthesis, and Biological Activities. Molecules. [Link]

-

p-Coumaroylnoradrenaline, a Novel Plant Metabolite Implicated in Tomato Defense against Pathogens. ResearchGate. [Link]

-

p-Coumaroyl Amides from the Plant Kingdom: A Comprehensive Review of Natural Sources, Biosynthesis, and Biological Activities. ResearchGate. [Link]

-

Role of Phenolic Compounds in Plant-Defensive Mechanisms. ResearchGate. [Link]

-

CTAB Protocol for the Isolation of DNA from Plant Tissues. OPS Diagnostics. [Link]

-

Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.). International Scholarly Research Notices. [Link]

-

LC-MS-based Methods for Characterizing Aldehydes. ResearchGate. [Link]

-

Development of a high-performance liquid chromatography (HPLC) method for coumarin quantification in medicinal plants extracted via Soxhlet. Bulgarian Chemical Communications. [Link]

-

DNA Extraction Protocol for Plants with High Levels of Secondary Metabolites and Polysaccharides without Using Liquid Nitrogen and Phenol. Hindawi. [Link]

-

Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues. Frontiers in Plant Science. [Link]

-

Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). Molecules. [Link]

-

Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. ResearchGate. [Link]

-

Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. International Journal of Molecular Sciences. [Link]

-

Total DNA extraction from plant tissue using CTAB method V.1. Protocols.io. [Link]

-

Brazilian Mining Dam Collapse: Molecular Networking–Guided Metabolomics Reveals Species-Specific Plant Detox. ACS Omega. [Link]

-

LC-MS determination and pharmacokinetics of p-coumaric acid in rat plasma after oral administration of p-coumaric acid and freeze-dried red wine. Journal of Chromatography B. [Link]

-

An HPLC Method to Determine Phenolic Compounds of Plant Extracts: Application to Byrsonima crassifolia and Senna alata Leaves. ResearchGate. [Link]

-

Transcriptional and post-transcriptional controls for tuning gene expression in plants. Nature Plants. [Link]

-

Regulation of transcription. Khan Academy. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Coumarate-CoA ligase - Wikipedia [en.wikipedia.org]

- 3. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cinnamoyl-CoA reductase - Wikipedia [en.wikipedia.org]

- 6. Structural and Biochemical Characterization of Cinnamoyl-CoA Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization and Functional Analysis of 4-Coumarate:CoA Ligase Genes in Mulberry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. cdn.10xgenomics.com [cdn.10xgenomics.com]

- 10. Total DNA extraction from plant tissue using CTAB method [protocols.io]

- 11. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. LC-MS determination and pharmacokinetics of p-coumaric acid in rat plasma after oral administration of p-coumaric acid and freeze-dried red wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Phenylpropanoid Pathway Is Controlled at Different Branches by a Set of R2R3-MYB C2 Repressors in Grapevine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Feedback inhibition of the general phenylpropanoid and flavonol biosynthetic pathways upon a compromised flavonol-3-O-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. mdpi.com [mdpi.com]

Chemical structure and synthesis of p-Coumaraldehyde

An In-depth Technical Guide to the Chemical Structure and Synthesis of p-Coumaraldehyde

Introduction

p-Coumaraldehyde, also known by its systematic name (E)-3-(4-hydroxyphenyl)prop-2-enal, is a key phenolic compound belonging to the phenylpropanoid class.[1][2] As a naturally occurring organic molecule, it serves as a critical intermediate in the biosynthesis of monolignols, the fundamental building blocks of lignin in the plant cell wall.[3][4] Its structure, featuring a hydroxylated aromatic ring conjugated with an unsaturated aldehyde, imparts significant biological activity and makes it a molecule of interest for researchers in plant biology, biochemistry, and medicinal chemistry. The compound has been identified as a potential antitumor agent and exhibits antioxidant properties.[1][5]

This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of p-coumaraldehyde, designed for researchers, scientists, and professionals in drug development. It delves into both the biosynthetic pathways found in nature and various chemical synthesis strategies, offering field-proven insights and detailed methodologies.

Chemical Structure and Physicochemical Properties

p-Coumaraldehyde is characterized by the chemical formula C₉H₈O₂ and a molecular weight of 148.16 g/mol .[1][5] The structure consists of a propenal group attached to a phenol ring, with the hydroxyl group located at the para position (position 4) of the phenyl ring.[1] This arrangement creates an extended conjugated system, which is responsible for its chemical reactivity and spectroscopic properties. It occurs predominantly as the trans (E) isomer.[6] The compound is a pale yellow to yellow-brown solid, is light-sensitive, and should be stored at low temperatures under an inert atmosphere for stability.[7]

| Property | Value | Source(s) |

| IUPAC Name | (E)-3-(4-hydroxyphenyl)prop-2-enal | [1] |

| Synonyms | 4-Hydroxycinnamaldehyde, p-Hydroxycinnamaldehyde | [5][7][8] |

| CAS Number | 2538-87-6 | [7][9] |

| Molecular Formula | C₉H₈O₂ | [1][9] |

| Molecular Weight | 148.16 g/mol | [1][5] |

| Appearance | Pale yellow to yellow-brown solid | [7] |

| Melting Point | 134-140°C | [9][10] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol | [6] |

| pKa | 9.59 ± 0.26 (Predicted) | [9] |

Table 1: Key Physicochemical Properties of p-Coumaraldehyde

Biosynthesis via the Phenylpropanoid Pathway

In plants, p-coumaraldehyde is synthesized through the phenylpropanoid pathway, a metabolic route that produces a wide array of secondary metabolites from the aromatic amino acids phenylalanine or tyrosine.[4][6] This pathway is fundamental for plant development, providing precursors for lignin, flavonoids, and other essential compounds.[3][4]

The biosynthesis proceeds through three key enzymatic steps:

-

Formation of Cinnamic or p-Coumaric Acid : The pathway begins with the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia Lyase (PAL) .[6] Cinnamic acid is then hydroxylated to form p-coumaric acid. Alternatively, some plants can directly convert L-tyrosine to p-coumaric acid via the enzyme Tyrosine Ammonia Lyase (TAL) .[11][12]

-

Activation to a Thioester : The resulting p-coumaric acid is activated by conversion to its coenzyme A thioester, p-coumaroyl-CoA. This acid-thiol ligation is catalyzed by 4-Coumarate:CoA Ligase (4CL) , an ATP-dependent enzyme.[6][11] This activation step is a critical branch point, directing the intermediate towards various downstream pathways.[11]

-

Reduction to Aldehyde : Finally, p-coumaroyl-CoA is reduced to p-coumaraldehyde. This reaction is catalyzed by Cinnamoyl-CoA Reductase (CCR) , which utilizes NADPH as a reductant.[6][11]

From here, p-coumaraldehyde can be further reduced by Cinnamyl Alcohol Dehydrogenase (CAD) to form p-coumaryl alcohol, a primary monolignol used in lignin synthesis.[3][11]

Figure 1: Biosynthetic pathway of p-Coumaraldehyde.

Chemical Synthesis Methodologies

Several laboratory methods exist for the chemical synthesis of p-coumaraldehyde. The choice of method often depends on the available starting materials, desired scale, and required purity. The key challenge is the selective formation of the aldehyde without over-reduction to the alcohol or other side reactions involving the phenolic hydroxyl group.

Method 1: Reduction of p-Hydroxycinnamic Acid Chlorides

This is a highly effective and direct route that involves the controlled reduction of an activated carboxylic acid derivative. The causality behind this multi-step process is the conversion of the relatively unreactive carboxylic acid into a highly reactive acid chloride, which can then be reduced under mild conditions that preserve the aldehyde functionality.

-

Protection (Optional but Recommended) : The phenolic hydroxyl group of p-hydroxycinnamic acid can be protected (e.g., as an acetate ester) by reacting it with acetic anhydride in the presence of pyridine. This prevents side reactions in the subsequent step.

-

Formation of the Acid Chloride : The (acetylated) p-hydroxycinnamic acid is refluxed with thionyl chloride (SOCl₂) for approximately 3 hours. The excess thionyl chloride is removed under reduced pressure. The resulting acid chloride is often a crystalline solid that can be purified by recrystallization from a solvent like xylene.[10]

-

Selective Reduction : The purified acid chloride is dissolved in an anhydrous aprotic solvent, such as diglyme or THF, and cooled to a low temperature (e.g., -78°C) under an inert atmosphere (e.g., nitrogen or argon). A solution of a mild and sterically hindered reducing agent, lithium tri-t-butoxyaluminohydride [LiAl(OtBu)₃H] , is added dropwise. The steric bulk of this reagent prevents over-reduction to the alcohol, making it ideal for this transformation.[10]

-

Workup and Deprotection : The reaction is quenched with dilute acid. After extraction with an organic solvent and purification, the protecting group (if used) is removed under appropriate conditions (e.g., mild base hydrolysis for an acetate group) to yield p-coumaraldehyde. An overall yield of 63% has been reported for this method.[10]

Figure 2: Synthesis of p-Coumaraldehyde via acid chloride reduction.

Method 2: Two-Carbon Homologation of p-Hydroxybenzaldehyde

This approach builds the α,β-unsaturated aldehyde structure by adding two carbon atoms to a simpler starting material, p-hydroxybenzaldehyde. This method utilizes organolithium chemistry and a heterocyclic intermediate.

-

Protection : The phenolic hydroxyl of p-hydroxybenzaldehyde is first protected, for example, as a methoxymethyl (MOM) ether, to prevent it from reacting with the strongly basic organolithium reagent used in the next step.

-

Reaction with Dihydro-oxazine : A solution of 2,4,4,6-tetramethyl-5,6-dihydro-1,3-oxazine in anhydrous tetrahydrofuran (THF) is cooled to -78°C under an inert atmosphere.[10]

-

Lithiation and Addition : n-Butyllithium is added to deprotonate the dihydro-oxazine, creating a nucleophilic carbanion. The protected p-hydroxybenzaldehyde is then added to the reaction mixture. The carbanion attacks the aldehyde carbonyl group, forming the carbon-carbon bond.

-

Hydrolysis and Ring Opening : The resulting intermediate is hydrolyzed under acidic conditions. This step simultaneously removes the protecting group and opens the heterocyclic ring to reveal the α,β-unsaturated aldehyde functionality, yielding p-coumaraldehyde. While this method is effective, reported yields have sometimes been lower than the acid chloride reduction route due to harsh conditions in earlier protocols.[10]

Method 3: Oxidation of p-Coumaryl Alcohol

While often the product of p-coumaraldehyde reduction, p-coumaryl alcohol can also serve as a starting material for its synthesis. The key to this approach is the use of a selective oxidizing agent that can convert a primary allylic alcohol to an aldehyde without affecting the double bond or the phenol and without over-oxidizing the product to a carboxylic acid.

-

Dissolution : p-Coumaryl alcohol is dissolved in a suitable organic solvent, such as dichloromethane or acetone.

-

Oxidation : A selective oxidizing agent like manganese dioxide (MnO₂) is added. MnO₂ is particularly effective for oxidizing allylic and benzylic alcohols and is a heterogeneous reagent, which simplifies workup as it can be removed by filtration. Other possibilities include pyridinium chlorochromate (PCC).

-

Reaction Monitoring : The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Purification : The reaction mixture is filtered to remove the manganese salts, and the solvent is evaporated. The crude product is then purified, typically by column chromatography, to yield pure p-coumaraldehyde.

Spectroscopic Characterization

Unambiguous identification of synthesized p-coumaraldehyde requires spectroscopic analysis. The following data are characteristic of its structure.

| Technique | Observation | Interpretation |

| ¹H NMR | δ ~9.6 ppm (d, 1H), δ ~7.5 ppm (d, 1H), δ ~6.6 ppm (dd, 1H), δ ~7.4 ppm (d, 2H), δ ~6.9 ppm (d, 2H), δ ~5.8 ppm (s, 1H) | Aldehyde proton (CHO), α-vinyl proton (Cα-H), β-vinyl proton (Cβ-H), Aromatic protons ortho to C=C, Aromatic protons ortho to OH, Phenolic proton (OH) |

| ¹³C NMR | δ ~195 ppm, δ ~160 ppm, δ ~155 ppm, δ ~132 ppm, δ ~128 ppm, δ | Aldehyde (C=O), Phenolic C-OH, Cβ, Aromatic C-H, Aromatic C-ipso, Cα, Aromatic C-H |

| IR (KBr) | ~3300-3100 cm⁻¹ (broad), ~1650 cm⁻¹ (strong), ~1600, 1515 cm⁻¹ (strong), ~970 cm⁻¹ (strong) | O-H stretch (phenolic), C=O stretch (conjugated aldehyde), C=C aromatic stretch, C=C stretch (trans), =C-H out-of-plane bend (trans) |

| MS (GC-MS) | m/z ~148 (M⁺), ~147 (M-H)⁺, ~119 (M-CHO)⁺ | Molecular ion peak, Loss of a proton, Loss of the formyl radical |

Table 2: Typical Spectroscopic Data for the Characterization of p-Coumaraldehyde.[8][10]

Conclusion

p-Coumaraldehyde is a molecule of significant chemical and biological importance. Its structure, defined by a para-substituted phenolic ring conjugated to an unsaturated aldehyde, is central to its role as a key intermediate in the plant phenylpropanoid pathway. Understanding its synthesis is crucial for researchers investigating lignin biosynthesis, plant defense mechanisms, and those seeking to leverage its biological activities for therapeutic applications. The synthetic routes described herein, particularly the selective reduction of p-hydroxycinnamoyl chloride, provide reliable and validated methods for obtaining this compound in the laboratory, enabling further exploration of its properties and potential uses.

References

- CN1260194C - Cinnamaldehyde synthesis method using benzaldehyde and acetaldehyde as raw material in near-critical water - Google Patents. (n.d.).

-

Cinnamaldehyde - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

-

Nakamura, Y., & Higuchi, T. (1974). Synthesis of p-Coumar-, Coniferyl- and Sinap- Aldehydes. Wood Research, 56, 1-6. Retrieved January 9, 2026, from [Link]

-

Varbanova, M., et al. (2011). Molecular and Biochemical Basis for Stress-Induced Accumulation of Free and Bound p-Coumaraldehyde in Cucumber. Plant Physiology, 157(3), 1056-1068. Retrieved January 9, 2026, from [Link]

-

Azzahra, F. F., et al. (2022). Synthesis Strategy of Cinnamaldehyde Derivate Compound from Cinnamon Bark Oil (Cinnamomum burmanii) to 2-hydroxycinnamaldehyde. Jurnal Kimia Valensi, 8(1), 133-140. Retrieved January 9, 2026, from [Link]

-

o-NITROCINNAMALDEHYDE - Organic Syntheses Procedure. (n.d.). Retrieved January 9, 2026, from [Link]

-

van Oosterwijk, N., et al. (2023). Carboxylic acid reductase-dependent biosynthesis of eugenol and related allylphenols. Biotechnology for Biofuels and Bioproducts, 16(1), 173. Retrieved January 9, 2026, from [Link]

-

p-Coumaroyl aldehyde - ChemBK. (n.d.). Retrieved January 9, 2026, from [Link]

-

Muro-Villanueva, F., et al. (2022). Yet another twist in lignin biosynthesis: Is there a specific alcohol dehydrogenase for H-lignin production?. Plant Physiology, 190(3), 1530-1532. Retrieved January 9, 2026, from [Link]

-

Nakamura, Y., & Higuchi, T. (1974). Synthesis of p-Coumar-, Coniferyl- and Sinap Aldehydes. Kyoto University Research Information Repository. Retrieved January 9, 2026, from [Link]

-

Lesage-Meessen, L., et al. (2002). Evidence of a new biotransformation pathway of p-coumaric acid into p-hydroxybenzaldehyde in Pycnoporus cinnabarinus. Applied Microbiology and Biotechnology, 59(6), 725-730. Retrieved January 9, 2026, from [Link]

-

Showing metabocard for p-Coumaraldehyde (HMDB0040986) - Human Metabolome Database. (2012, September 12). Retrieved January 9, 2026, from [Link]

-

Paracoumaryl alcohol - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

-

Lesage-Meessen, L., et al. (2002). Evidence of a new biotransformation pathway of p-coumaric acid into p-hydroxybenzaldehyde in Pycnoporus cinnebarius. ResearchGate. Retrieved January 9, 2026, from [Link]

-

Landete, J. M., et al. (2014). Unravelling the Reduction Pathway as an Alternative Metabolic Route to Hydroxycinnamate Decarboxylation in Lactobacillus plantarum. Applied and Environmental Microbiology, 80(16), 4965-4972. Retrieved January 9, 2026, from [Link]

-

Ciriminna, R., et al. (2016). Reactions of p-coumaryl alcohol model compounds with dimethyl carbonate. Towards the upgrading of lignin building blocks. Green Chemistry, 18(24), 6530-6537. Retrieved January 9, 2026, from [Link]

-

p-Coumaric acid - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

-

Proposed pathway for the degradation of p-coumaric acid in L. plantarum.... - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

-

Comparison of Methods of Synthesis of Coumarin Derivatives from Aldehydes. (2020). Journal of Emerging Technologies and Innovative Research, 7(12). Retrieved January 9, 2026, from [Link]

-

4-Hydroxycinnamaldehyde | C9H8O2 | CID 641301 - PubChem. (n.d.). Retrieved January 9, 2026, from [Link]

-

Biosynthetic pathways of p-coumaryl alcohol, caffeyl alcohol and... - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

-

Katayama, T., et al. (1981). Enzymic Dehydrogenation of p-Coumaryl Alcohol and Syntheses of Oligolignols. Kyoto University Research Information Repository. Retrieved January 9, 2026, from [Link]

-

Solving an Unknown Organic Structure using NMR, IR, and MS - YouTube. (2017, February 24). Retrieved January 9, 2026, from [Link]

-

Spectroscopy Methods of structure determination • Nuclear Magnetic Resonances (NMR) Spectroscopy (Sections 13.3. (n.d.). Retrieved January 9, 2026, from [Link]

-

NMR, mass spectroscopy, IR - finding compound structure - ResearchGate. (2019, March 6). Retrieved January 9, 2026, from [Link]

-

SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.). Retrieved January 9, 2026, from [Link]

Sources

- 1. Buy p-Coumaraldehyde | 20711-53-9 [smolecule.com]

- 2. Human Metabolome Database: Showing metabocard for p-Coumaraldehyde (HMDB0040986) [hmdb.ca]

- 3. Molecular and Biochemical Basis for Stress-Induced Accumulation of Free and Bound p-Coumaraldehyde in Cucumber - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carboxylic acid reductase-dependent biosynthesis of eugenol and related allylphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. p-Coumaraldehyde | CymitQuimica [cymitquimica.com]

- 6. Cinnamaldehyde - Wikipedia [en.wikipedia.org]

- 7. usbio.net [usbio.net]

- 8. 4-Hydroxycinnamaldehyde | C9H8O2 | CID 641301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. scispace.com [scispace.com]

- 11. benchchem.com [benchchem.com]

- 12. p-Coumaric acid - Wikipedia [en.wikipedia.org]

"3-(4-Hydroxyphenyl)acrylaldehyde" CAS number 2538-87-6

An In-depth Technical Guide to 3-(4-Hydroxyphenyl)acrylaldehyde (CAS: 2538-87-6)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 3-(4-Hydroxyphenyl)acrylaldehyde, a molecule of significant interest in phytochemical research and drug development. We will move beyond simple data recitation to explore the causal relationships in its synthesis, characterization, and biological application, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

3-(4-Hydroxyphenyl)acrylaldehyde, also widely known by its trivial names p-Coumaraldehyde or 4-Hydroxycinnamaldehyde, is an aromatic organic compound belonging to the cinnamaldehyde family.[1][2] Structurally, it is an (E)-cinnamaldehyde substituted with a hydroxy group at the para (4-position) of the phenyl ring.[2][3] This compound is a naturally occurring phenylpropanoid found in various plants, including cucumbers, and plays a role in plant defense mechanisms and the lignification process.[4][5]

Its significance in the scientific community stems from its diverse and potent biological activities, which include antitumor, antioxidant, and anti-inflammatory properties.[3][6][7] As a derivative of the widely studied p-coumaric acid, it serves as a valuable chemical scaffold and a lead compound in the pursuit of novel therapeutics.[8][9] This guide will dissect its chemical properties, synthesis, and biological functions, providing a robust framework for its application in a laboratory setting.

Physicochemical and Structural Characteristics

The compound's structure dictates its reactivity and biological interactions. The presence of a phenolic hydroxyl group, an α,β-unsaturated aldehyde system, and an aromatic ring creates a molecule with multiple functional handles for both chemical modification and biological targeting.

| Property | Value | Reference(s) |

| CAS Number | 2538-87-6 | [10] |

| Molecular Formula | C₉H₈O₂ | [10] |

| Molecular Weight | 148.16 g/mol | [10] |

| Appearance | Pale-yellow to yellow-brown solid | |

| Melting Point | 134.0 °C | |

| Boiling Point | 309.4 °C | |

| IUPAC Name | (2E)-3-(4-hydroxyphenyl)prop-2-enal | [11] |

| Synonyms | p-Coumaraldehyde, 4-Hydroxycinnamaldehyde | [1][10] |

| Solubility | Slightly soluble in water | [2] |

| Storage | Store in freezer (-20°C) under an inert atmosphere. Light sensitive. | [4][10] |

Synthesis and Purification Workflow

The synthesis of 3-(4-Hydroxyphenyl)acrylaldehyde is most effectively achieved through a base-catalyzed aldol condensation reaction between a protected 4-hydroxybenzaldehyde and acetaldehyde. The choice to protect the phenolic hydroxyl group is critical to prevent side reactions, as the phenoxide that would form under basic conditions can complicate the desired condensation. An acid-labile protecting group like a silyl ether or a methoxymethyl (MOM) ether is often preferred for its straightforward removal post-condensation.

Diagram: Synthetic Workflow

Caption: A representative three-stage synthesis workflow for p-Coumaraldehyde.

Protocol: Representative Synthesis

Objective: To synthesize 3-(4-Hydroxyphenyl)acrylaldehyde via a protected aldol condensation.

Materials:

-

4-Hydroxybenzaldehyde

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Dichloromethane (DCM), anhydrous

-

Acetaldehyde

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Methodology:

-

Protection of Phenol:

-

In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-hydroxybenzaldehyde (1.0 eq) and imidazole (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of TBDMSCl (1.1 eq) in anhydrous DCM dropwise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with water and extract the organic layer. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the protected aldehyde. This intermediate is often used without further purification.

-

-

Aldol Condensation:

-

Dissolve the protected aldehyde (1.0 eq) in ethanol in a new flask.

-

Add acetaldehyde (1.5-2.0 eq).

-

Slowly add an aqueous solution of NaOH (10%) while stirring vigorously at room temperature. A color change and precipitate may be observed.

-

Stir for 12-18 hours. Monitor by TLC.

-

-

Deprotection and Purification:

-

Upon reaction completion, cool the mixture to 0°C and acidify with 1M HCl until pH ~2-3 to simultaneously neutralize the base and cleave the TBDMS protecting group.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

The resulting crude solid is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure 3-(4-Hydroxyphenyl)acrylaldehyde.

-

-

Validation:

-

Confirm the identity and purity of the final product using ¹H NMR, Mass Spectrometry, and HPLC.[4]

-

Biological Activities and Mechanistic Insights

p-Coumaraldehyde exhibits a compelling profile of bioactivities, positioning it as a molecule of high interest for therapeutic development.

Antitumor and Apoptotic Activity

Multiple sources indicate that p-Coumaraldehyde possesses potential antitumor properties.[3][4][12] It has been demonstrated to inhibit the growth of cancer cells in a dose-dependent manner.[4][12] The mechanism is, in part, attributed to its ability to act as an apoptosis inducer.[2] This pro-apoptotic effect is a cornerstone of modern cancer therapy, making p-Coumaraldehyde a valuable lead for further investigation.

Antioxidant Properties

A comparative study highlighted the antioxidative capabilities of p-Coumaraldehyde.[6] When evaluated for its ability to scavenge DPPH free radicals and inhibit AAPH-induced hemolysis of human red blood cells, it showed significant activity. Interestingly, the study noted that hydroxy-bearing cinnamaldehydes often demonstrate superior antioxidative activities compared to their corresponding cinnamic acids, suggesting the aldehyde moiety is crucial for this effect.[6]

| Compound | DPPH Scavenging Rank | Anti-Hemolysis Rank |

| Caffeic Aldehyde | 1 (highest) | 2 |

| Caffeic Acid | 1 (highest) | 3 |

| o-Coumaraldehyde | 3 | 1 (highest) |

| p-Coumaraldehyde | 5 | 2 |

| p-Coumaric Acid | 4 | 4 |

| Data synthesized from a comparative study by ResearchGate.[6] |

Anti-inflammatory Mechanism

Research into traditional remedies for psoriasis has identified p-Coumaraldehyde as a bioactive component capable of exerting anti-inflammatory effects.[7] A key study demonstrated that it could inhibit the production of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated cells.[7] This provides a direct mechanistic link to its anti-inflammatory properties. The inhibition of TNF-α and IL-6 is often mediated through the suppression of the NF-κB signaling pathway, a central regulator of inflammation.

Diagram: Plausible Anti-inflammatory Signaling Pathway

Sources

- 1. 3-(4-Hydroxyphenyl)acrylaldehyde | CymitQuimica [cymitquimica.com]

- 2. 3-(4-Hydroxyphenyl)acrylaldehyde - 2538-87-6 | VulcanChem [vulcanchem.com]

- 3. 3-(4-hydroxyphenyl)acrylaldehyde | 2538-87-6 [chemicalbook.com]

- 4. usbio.net [usbio.net]

- 5. Molecular and Biochemical Basis for Stress-Induced Accumulation of Free and Bound p-Coumaraldehyde in Cucumber - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. p-Coumaric acid and its conjugates: dietary sources, pharmacokinetic properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemscene.com [chemscene.com]

- 11. 4-Hydroxycinnamaldehyde | C9H8O2 | CID 641301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. p-Coumaraldehyde | CymitQuimica [cymitquimica.com]

A Guide to the Spectroscopic Characterization of p-Coumaraldehyde

Introduction

p-Coumaraldehyde, systematically known as (E)-3-(4-hydroxyphenyl)prop-2-enal, is a naturally occurring phenolic compound belonging to the hydroxycinnamaldehyde family.[1][2] It is a key intermediate in the biosynthesis of lignin, a complex polymer essential for structural support in terrestrial plants.[3][4] Beyond its fundamental role in plant biology, p-coumaraldehyde has garnered interest from researchers in medicinal chemistry and drug development due to its potential as an antitumor agent.[1][5]

The precise structural elucidation of such molecules is paramount for understanding their biological activity and for quality control in synthetic applications. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for this purpose. This technical guide provides an in-depth analysis of the NMR and MS data of p-coumaraldehyde, offering a foundational reference for researchers. The discussion is grounded in field-proven methodologies, explaining not just the data but the rationale behind the spectroscopic observations, ensuring a self-validating and authoritative resource.

Molecular Structure and Atom Numbering

p-Coumaraldehyde possesses a molecular formula of C₉H₈O₂ and a molecular weight of 148.16 g/mol .[1][2][5] The structure consists of a para-substituted phenolic ring linked to a trans-propenal side chain. For clarity in the subsequent spectroscopic assignments, the following standardized numbering scheme is used.

Caption: Molecular structure of p-Coumaraldehyde with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy